5,7-Dodecadiynedioic acid
Description
5,7-Dodecadiynedioic acid is a dicarboxylic acid characterized by a 12-carbon chain with a conjugated diacetylene (two triple bonds) system located at the 5th and 7th carbon positions. Its chemical formula is C₁₂H₁₄O₄. uni.lunih.gov This structure, particularly the diacetylene core and the terminal carboxylic acid groups, makes it a molecule of significant interest in chemical synthesis and materials science. The compound is typically synthesized through the oxidative coupling of 5-hexynoic acid, a process often utilizing a copper(I) chloride catalyst. rsc.orgtue.nltsri.or.th The presence of hydrophilic carboxyl groups at both ends of a hydrophobic hydrocarbon chain gives it a "boloamphiphilic" character, which is crucial for its self-assembly behaviors. mdpi.comnih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄O₄ |
| PubChem CID | 2758729 |
| Molecular Weight | 222.24 g/mol |
| Canonical SMILES | C(CC#CC#CCC(=O)O)CC(=O)O |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodeca-5,7-diynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h5-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWXPPYJQWHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CC#CCCCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374459 | |
| Record name | 5,7-Dodecadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-04-6 | |
| Record name | 5,7-Dodecadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dodecadiynedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Interactions and Supramolecular Assembly
Driving Forces for Self-Assembly
The spontaneous organization of 5,7-dodecadiynedioic acid into higher-order structures is primarily dictated by a delicate interplay of non-covalent interactions. These forces, though individually weak, collectively provide the thermodynamic driving force for the assembly process.
Hydrogen Bonding Interactions
Hydrogen bonding plays a pivotal role in the self-assembly of this compound, particularly in co-assembly systems. The two carboxylic acid groups at the termini of the molecule serve as excellent hydrogen bond donors and acceptors. In the presence of complementary molecules, such as polymers containing hydrogen bond acceptor sites, robust intermolecular hydrogen bonds are formed.
| Interacting Molecules | Hydrogen Bond Type |
| This compound | O-H···O (intermolecular) |
| This compound and Poly(4-vinylpyridine) | O-H···N |
π-π Stacking of Diacetylenic Moieties
The diacetylenic core of this compound provides a region of electron-rich π-orbitals, making it susceptible to π-π stacking interactions. These non-covalent interactions, arising from the alignment of aromatic or conjugated systems, contribute to the stabilization and ordering of the self-assembled structures nih.gov. In the solid state or in aggregated forms, the diacetylene rods can align parallel to each other, maximizing the overlap of their π-systems. This stacking is crucial for the topochemical polymerization of diacetylenes, a process that can be initiated by UV irradiation to form highly conjugated polydiacetylene chains. The resulting polymer retains the morphology of the initial self-assembled structure.
Engineering Tunable Morphologies in Supramolecular Structures
By carefully controlling the self-assembly conditions and the stoichiometry of the components, it is possible to direct the formation of this compound-based supramolecular structures into a variety of well-defined morphologies.
Formation of Hollow Spheres, Solid Spheres, and Rods
The co-assembly of this compound and poly(4-vinylpyridine) has been shown to yield a fascinating array of morphologies, including hollow spheres, solid spheres, and rods acs.org. The final structure is highly dependent on the molar ratio of the two components.
Detailed research has demonstrated that by systematically varying the ratio of this compound to the repeating units of P4VP, a morphological transition can be induced. For example, at certain molar ratios, the formation of hollow spheres is favored. As this ratio is altered, the morphology can shift to solid spheres and eventually to rod-like structures. This tunability highlights the ability to program the final architecture by simply adjusting the initial composition of the building blocks.
| Morphology | Key Controlling Factor |
| Hollow Spheres | Molar ratio of this compound to P4VP |
| Solid Spheres | Molar ratio of this compound to P4VP |
| Rods | Molar ratio of this compound to P4VP |
The formation of these structures is a complex process involving the initial formation of primary aggregates through hydrogen bonding, followed by their hierarchical assembly into the final, larger-scale morphologies.
Development of Ordered Mesostructures (e.g., Hexagonal, Lamellar)
While the formation of discrete objects like spheres and rods is well-documented for the this compound/P4VP system, the creation of extended, ordered mesostructures such as hexagonal or lamellar phases is a hallmark of the self-assembly of many diacetylenic amphiphiles. These ordered phases arise from the periodic packing of the molecular components.
In such arrangements, the diacetylenic molecules organize into well-defined layers (lamellar phase) or cylindrical micelles arranged on a hexagonal lattice (hexagonal phase). The formation of these mesostructures is typically driven by a combination of factors including the amphiphilic nature of the molecule, hydrogen bonding between head groups, and van der Waals interactions between the aliphatic chains. While specific examples for this compound forming these mesophases independently are not extensively detailed in the provided context, the principles governing the self-assembly of diacetylenic compounds suggest that under appropriate conditions (e.g., in specific solvents or in the presence of certain co-solutes), the formation of such ordered mesostructures is a distinct possibility.
Formation of Vesicles
Information regarding the self-assembly of this compound into vesicular structures is not present in the reviewed scientific literature. While other diacetylene-containing lipids and fatty acids are known to form vesicles, specific studies on this compound are absent.
Influence of Architectural and Environmental Factors on Assembly
Role of Molar Ratios of Co-assembly Components
There is no available research on the co-assembly of this compound with other components, and thus no data on how varying molar ratios would influence the formation of supramolecular structures.
Solvent System Effects on Self-Organization (e.g., THF/CHCl3 mixtures)
The impact of specific solvent systems, such as tetrahydrofuran (B95107) (THF) and chloroform (B151607) (CHCl3) mixtures, on the self-organization of this compound has not been documented in the available scientific literature.
Concentration-Dependent Assembly Kinetics
No studies were found that investigated the kinetics of vesicle formation or other self-assembly processes of this compound as a function of its concentration.
Topochemical Polymerization and Polydiacetylene Pda Formation
Photo-Induced Polymerization Mechanisms of Diacetylenic Units
The conversion of crystalline 5,7-dodecadiynedioic acid into its polymeric form is initiated by the absorption of photons, which triggers a cascade of chemical reactions within the highly ordered monomer assembly.
The fundamental cross-linking pathway in the topochemical polymerization of diacetylenes is a 1,4-addition reaction. nih.gov In the organized assembly of this compound monomers, the diacetylene rods are aligned in a specific orientation. Upon UV irradiation, a diradical is formed, which then attacks a neighboring monomer unit. This initiates a chain reaction that propagates through the crystal, forming the characteristic ene-yne backbone of the polydiacetylene. This solid-state reaction preserves the crystalline order of the monomer, resulting in a highly ordered polymer crystal.
Spectroscopic Characterization of Polymerization Products (e.g., UV-Vis Absorption, Resonance Raman Spectroscopy)
The formation of polydiacetylene from this compound can be monitored and the resulting polymer characterized using various spectroscopic techniques. UV-Vis absorption and Resonance Raman spectroscopy are particularly powerful tools for this purpose.
The polymerization process is visually apparent, with the initially colorless monomer crystals turning a deep blue. This color change is due to the formation of the highly conjugated polymer backbone, which absorbs light in the visible region. The blue phase of the polymer typically exhibits a strong absorption maximum (λmax) around 645 nm. researchgate.net
Resonance Raman spectroscopy provides detailed information about the vibrational modes of the polymer backbone. The characteristic Raman shifts for polydiacetylenes include the C=C stretching mode (around 1400-1500 cm-1) and the C≡C stretching mode (around 2000-2100 cm-1). The exact positions of these peaks can provide insights into the conformation and electronic structure of the polymer backbone.
| Spectroscopic Technique | Characteristic Signal for Polydiacetylene |
| UV-Vis Absorption | λmax ≈ 645 nm (Blue Phase) |
| λmax ≈ 540 nm (Red Phase) | |
| Resonance Raman | C=C Stretch: ~1400-1500 cm-1 |
| C≡C Stretch: ~2000-2100 cm-1 |
Note: The exact spectroscopic values can vary depending on the specific morphology and environment of the polymer.
Stimuli-Responsive Optical Properties of Polydiacetylenes
A hallmark of polydiacetylenes derived from monomers like this compound is their stimuli-responsive nature. The conjugated backbone of the polymer is sensitive to environmental changes, leading to dramatic and often reversible changes in its optical properties.
Polydiacetylenes typically exhibit thermochromism, a change in color in response to a change in temperature. The as-synthesized blue phase of the polymer is metastable and, upon heating, undergoes a transition to a stable red phase. u-tokyo.ac.jp This blue-to-red color change is associated with a conformational change in the polymer backbone, which disrupts the π-conjugation. The red phase has a UV-Vis absorption maximum at a shorter wavelength, typically around 540 nm. nih.govresearchgate.net
This thermochromic transition is often irreversible and is linked to the melting of the alkyl side chains of the polymer. The transition temperature is influenced by the structure of the monomer and the interactions between the side chains. For polydiacetylenes with carboxylic acid functionalities, hydrogen bonding can play a significant role in the stability of the different chromatic phases.
| Polydiacetylene System | Transition Stimulus | Observed Color Change |
| Poly(this compound) derivative assemblies | Temperature (Heating) | Blue to Red |
| Poly(TCDA-Na+) assemblies | HCl Acid | Red to Blue |
TCDA = 10,12-tricosadiynoic acid
In addition to temperature, the color of polydiacetylenes can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. The interaction of solvent molecules with the side chains of the polymer can induce a conformational change in the backbone, leading to a color transition.
For polydiacetylenes containing carboxylic acid groups, such as those derived from this compound, the polarity and hydrogen-bonding capability of the solvent can have a significant impact on the polymer's color. acs.org The introduction of a good solvent for the side chains can disrupt the packing and induce the blue-to-red transition. In some specialized systems with extensive hydrogen bonding, reversible solvatochromism has been observed. acs.orgresearchgate.net This property makes these materials promising for the development of chemical sensors. rsc.org
pH Influence on Polymer Stability and Color
The polymer derived from this compound, a type of polydiacetylene (PDA), exhibits notable changes in its stability and color in response to variations in pH. This responsiveness is primarily attributed to the carboxylic acid functional groups present at the ends of the polymer chains. These groups can be protonated or deprotonated depending on the acidity or alkalinity of the surrounding environment, which in turn affects the polymer's conformation and electronic properties.
Polydiacetylenes are known for their chromic properties, transitioning from a blue to a red phase when subjected to external stimuli such as heat, mechanical stress, or changes in pH. rsc.org This colorimetric transition is a result of a conformational change in the polymer backbone from a planar, non-twisted structure (blue phase) to a non-planar, twisted structure (red phase). acs.org
In the case of polydiacetylenes functionalized with carboxylic acid groups, such as the polymer of this compound, the ionization state of these groups plays a crucial role in the stability of the blue phase. At neutral or acidic pH, the carboxylic acid groups are protonated, allowing for the formation of strong hydrogen bonds between adjacent polymer chains. This hydrogen bonding network stabilizes the planar conformation of the polymer backbone, resulting in the characteristic blue color.
However, as the pH increases and the environment becomes more alkaline, the carboxylic acid groups deprotonate to form carboxylate anions. The resulting electrostatic repulsion between these negatively charged groups disrupts the intermolecular hydrogen bonding and introduces steric hindrance. This destabilization forces a conformational change in the polymer backbone, leading to the observed blue-to-red color transition. acs.org The efficiency of this colorimetric response can be influenced by factors such as the extent of polymerization. acs.org
The transition between the blue and red phases is often reversible, although the degree of reversibility can depend on the specific molecular structure and the conditions of the pH change. acs.org This pH-dependent color change makes these materials promising for applications such as colorimetric sensors. rsc.org
The table below summarizes the general relationship between pH and the properties of the polydiacetylene derived from this compound.
| pH Range | Carboxylic Acid Group State | Dominant Intermolecular Interaction | Polymer Conformation | Observed Color |
|---|---|---|---|---|
| Acidic to Neutral (e.g., pH < 7) | Protonated (-COOH) | Hydrogen Bonding | Planar | Blue |
| Alkaline (e.g., pH > 7) | Deprotonated (-COO-) | Electrostatic Repulsion | Non-planar (Twisted) | Red |
It is important to note that the exact pH at which the color transition occurs can be influenced by several factors, including the specific molecular structure of the diacetylene monomer, the degree of polymerization, and the presence of other molecules or ions in the solution. acs.org Research into modifying the headgroups of diacetylene monomers has been conducted to fine-tune the pH range of the colorimetric response. acs.org
Advanced Materials Science Applications of 5,7 Dodecadiynedioic Acid Derivatives
Chemo- and Biosensing Platforms
The chromic nature of polydiacetylenes derived from 5,7-dodecadiynedioic acid makes them exceptional candidates for sensing applications. The conjugated backbone of these polymers is sensitive to environmental perturbations, leading to dramatic and often visible color changes from blue to red upon exposure to various analytes or physical stimuli. This transition is attributed to the distortion of the polymer backbone, which alters its electronic structure and, consequently, its optical absorption properties.
Volatile Organic Compound (VOC) Detection Systems
Polymers derived from this compound have been successfully integrated into colorimetric sensor arrays for the detection of volatile organic compounds (VOCs). These systems leverage the solvatochromism of the PDA backbone, where interaction with VOC molecules induces a color change.
In a notable study, this compound was one of four diacetylene (DA) monomers used to construct a PDA-based paper sensor array for detecting and identifying various VOCs. mdpi.com This particular diacetylene was chosen for its boloamphiphilic nature, possessing hydrophilic carboxyl groups at both ends of a long hydrophobic diacetylene chain. mdpi.com This structure influences the self-assembly of the monomers and the subsequent properties of the polymer. The sensor array, when exposed to different VOCs, exhibited distinct color change patterns that could be analyzed to identify the specific compound. For instance, a wearable patch incorporating this PDA array demonstrated a distinct color change pattern for chlorobenzene (B131634) that could be recognized by the naked eye. mdpi.com
The sensitivity and selectivity of these VOC detection systems can be tuned by modifying the chemical structure of the diacetylene monomer or by co-polymerizing it with other functional molecules. The resulting data from these sensor arrays can be processed using machine-learning techniques, such as principal component analysis, to enhance the accuracy of VOC identification. researchgate.net
Table 1: Diacetylene Monomers for VOC Sensing Patch
| Diacetylene Monomer | Chemical Name | Key Feature |
|---|---|---|
| DA 1 | 10,12-Pentacosadiynoic acid (PCDA) | Traditional amphiphilic |
| DA 2 | 10,12-Tricosadiynoic acid (TCDA) | Traditional amphiphilic |
| DA 3 | This compound | Boloamphiphilic |
| DA 4 | 10,12-Docosadiynedioic acid | Boloamphiphilic |
Data sourced from a study on a wearable device for cumulative chlorobenzene detection. mdpi.com
Integration into Wearable Sensor Technologies
The lightweight and flexible nature of PDA-based sensors derived from this compound makes them highly suitable for integration into wearable technologies. These wearable sensors can provide real-time, non-invasive monitoring of exposure to hazardous VOCs in personal and occupational settings.
A wearable patch, costing less than USD 0.50 to produce, has been developed using a PDA array that includes polydiacetylene from this compound. mdpi.com This patch is designed for the cumulative detection of VOCs like chlorobenzene. mdpi.com The device is lightweight, weighing less than 20 grams, and its casing and pin are reusable. mdpi.com The paper and PDA film components are biodegradable. mdpi.com A smartphone camera can be used to capture the colorimetric data from the patch, which can then be analyzed by a dedicated application to quantify the exposure levels. researchgate.net This technology holds significant promise for personalized environmental health monitoring.
Development of Responsive Polymeric Assemblies
The self-assembly of this compound and its derivatives can be directed to form a variety of ordered nanostructures. These assemblies can be polymerized to create responsive materials that change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules.
Smart Carriers and Actuators
While direct research on this compound for smart carriers and actuators is still emerging, the principles of stimuli-responsive polymers suggest its potential in these areas. The carboxylic acid groups of this compound can be functionalized to introduce responsiveness to specific triggers. For instance, modification with pH-sensitive moieties could lead to the development of smart drug delivery systems that release their payload in the acidic microenvironment of tumors. nih.govmdpi.com
Similarly, the conformational changes in the polydiacetylene backbone upon stimulation could be harnessed to create polymeric actuators. These materials could change shape or volume in response to light or chemical signals, finding applications in soft robotics and microfluidic devices. The development of polymer actuators based on covalent adaptable networks, which can exhibit intriguing responsiveness and self-healability, provides a framework for how such materials could be designed. rsc.org
Biomimetic Materials with Tunable Luster
The structural colors produced by polydiacetylene assemblies offer a pathway to creating biomimetic materials with tunable luster. Nature provides many examples of organisms that use nano-architectures to produce vibrant, iridescent colors. nih.govnih.gov By controlling the self-assembly and polymerization of this compound derivatives, it is possible to create materials that mimic these natural photonic structures.
Research has shown that the co-assembly of this compound with polymers like poly(4-vinylpyridine) (P4VP) can lead to the formation of different morphologies, including hollow spheres, solid spheres, and rods, depending on the molar ratio of the components. researchgate.net These assemblies can exhibit ordered hexagonal and lamellar mesostructures. researchgate.net Upon UV irradiation, these supramolecular assemblies polymerize, and the resulting polydiacetylene can display distinct chromatic properties. researchgate.net The ability to tune the morphology and, consequently, the optical properties of these materials by adjusting the assembly conditions opens up possibilities for creating novel biomimetic materials with dynamic and tunable structural colors.
Hybrid Nanomaterials and Biomedical Explorations
The incorporation of this compound derivatives into hybrid nanomaterials offers a promising avenue for biomedical applications. By combining the unique optical and responsive properties of polydiacetylenes with the functionalities of other nanomaterials, such as inorganic nanoparticles or biomolecules, it is possible to create multifunctional platforms for diagnostics and therapy.
While specific examples utilizing this compound in hybrid nanomaterials for biomedical applications are not yet widely reported, the broader field of polydiacetylene-based nanomaterials provides a strong precedent. For instance, PDA-based nanosystems have been explored for biosensing, drug delivery, and bioimaging. nih.gov The carboxylic acid groups of this compound provide convenient handles for conjugation to biomolecules like peptides, antibodies, or DNA, enabling the development of targeted nanocarriers and highly specific biosensors. A peptide-diacetylene hybrid, for example, was synthesized by conjugating this compound with an amphiphilic pentapeptide. acs.org
The creation of hybrid materials by combining these functionalized polydiacetylenes with inorganic nanoparticles, such as gold or magnetic nanoparticles, could lead to theranostic agents that combine diagnostic imaging with therapeutic action. mdpi.comnih.gov
Peptide-Diacetylene Conjugates and Amphiphiles
The conjugation of this compound with peptides creates a class of molecules known as peptide-diacetylene conjugates or peptide amphiphiles (PAs). These molecules uniquely combine the self-assembling and polymerizable nature of diacetylenes with the bioactivity and specific recognition capabilities of peptides. The peptide sequence directs the self-assembly process through non-covalent interactions like hydrogen bonding and electrostatic interactions, while the diacetylene core provides a rigid, polymerizable backbone.
A notable example involves the conjugation of this compound with the amphiphilic pentapeptide Leu-Lys-Leu-Lys-Leu. acs.org This hybrid molecule was synthesized using solid-phase peptide synthesis with fluorenylmethoxycarbonyl chemistry. acs.org The resulting peptide-diacetylene hybrid (PDH) demonstrates the ability to form stable Langmuir monolayers at the air-water interface. acs.org Spectroscopic analysis of these monolayers reveals that the peptide segments adopt a parallel β-sheet conformation, a common secondary structure in peptide self-assembly. acs.org This ordered arrangement of the peptide headgroups dictates the packing of the diacetylene tails, pre-organizing them for subsequent polymerization. Upon exposure to UV radiation, the aligned diacetylene units undergo topochemical polymerization, creating a highly conjugated polydiacetylene (PDA) backbone within the stable, peptide-directed assembly. acs.orgnih.gov
The design of these amphiphiles is critical to their function. The molecule typically consists of a hydrophobic tail (the diacetylene-containing alkyl chain) and a hydrophilic head (the peptide sequence). nih.govjlu.edu.cn This amphiphilicity drives the self-assembly in aqueous environments into various nanostructures. nih.govdovepress.com The choice of amino acids in the peptide sequence can be used to control the morphology and properties of the resulting assemblies. For instance, charged amino acids can influence solubility and trigger self-assembly in response to changes in pH or ionic strength. nih.gov
| Diacetylene Core | Peptide Sequence | Key Feature | Reference |
|---|---|---|---|
| This compound | Leu-Lys-Leu-Lys-Leu | Forms stable β-sheet monolayers at the air-water interface. | acs.org |
| 10,12-Pentacosadiynoic acid (PCDA) | K3GV (Lys-Lys-Lys-Gly-Val) | Positively charged peptide driving assembly and influencing thermochromism. | acs.org |
| 10,12-Pentacosadiynoic acid (PCDA) | D3GV (Asp-Asp-Asp-Gly-Val) | Negatively charged peptide driving assembly and influencing thermochromism. | acs.org |
Nanofibril and Nanotube Architectures from Self-Assembly
The self-assembly of amphiphilic derivatives of this compound can lead to the formation of well-defined, one-dimensional (1D) nanostructures such as nanofibrils and nanotubes. nih.gov This process is driven by the minimization of unfavorable interactions between the hydrophobic diacetylene tails and the aqueous solvent, coupled with stabilizing interactions between the hydrophilic peptide headgroups. nih.govdovepress.com
The formation of these architectures often begins with the aggregation of peptide amphiphiles into bilayers or helical tapes. nih.gov In these structures, the hydrophobic tails are sequestered in the core, shielded from water, while the peptide heads are exposed to the aqueous environment. These initial aggregates, such as tapes or ribbons, can then curve and close to form hollow, cylindrical nanotubes. nih.goveventact.com Electron microscopy studies of similar diacetylene amphiphiles have shown that they can self-assemble into nanotubes with lengths of several micrometers. nih.gov The walls of these tubes are typically composed of bilayers of the amphiphilic molecules. nih.goveventact.com
Once formed, these self-assembled nanostructures serve as templates for topochemical polymerization. Because the self-assembly process aligns the diacetylene monomers in a precise, crystal-like arrangement, they can be polymerized by exposure to UV light (e.g., at 254 nm). nih.govmerckmillipore.comrsc.org This polymerization reaction covalently links the diacetylene units, forming a conjugated polydiacetylene (PDA) backbone that runs through the core of the nanofibrils or the walls of the nanotubes. nih.gov This covalent stabilization results in robust nanostructures that maintain their morphology and gain unique optical and mechanical properties. nih.govrsc.org The resulting polydiacetylene nanotubes (PDNTs) are known for their uniform dimensions and responsive chromic characteristics. merckmillipore.comnanoshel.com
| Parameter | Typical Value | Reference |
|---|---|---|
| Inner Diameter | ~34-50 nm | nih.govnanoshel.com |
| Outer Diameter | ~59-98 nm | nih.govnanoshel.com |
| Wall Thickness | ~10 nm (bilayer) | nih.gov |
| Length | Several micrometers | nih.govnanoshel.com |
Concepts for Targeted Drug Delivery Vehicles
The unique properties of nanostructures derived from this compound and its peptide conjugates make them promising candidates for the development of targeted drug delivery systems. rsc.org The hollow architecture of nanotubes or the core of nanofiber bundles can serve as reservoirs for encapsulating therapeutic agents. nih.govresearchgate.net Polydiacetylene-based materials like liposomes and micelles have already been explored for their potential in drug delivery, offering exceptional stability due to their rigid, polymerized backbone. rsc.org
The core concept involves loading a drug into the self-assembled nanostructure and then using targeting moieties on the surface to direct the vehicle to specific cells or tissues. By incorporating specific peptide sequences into the amphiphile design, the surface of the resulting nanotubes or nanofibers can be functionalized with bioactive signals. nih.gov For example, a peptide sequence that is recognized by a receptor overexpressed on cancer cells could be included. This would enable the drug-loaded nanostructure to preferentially accumulate at a tumor site, potentially increasing the therapeutic efficacy while reducing systemic side effects.
Furthermore, the inherent stimuli-responsive nature of polydiacetylenes could be exploited for controlled drug release. Polydiacetylenes are known to undergo a colorimetric transition (e.g., from blue to red) in response to environmental stimuli such as changes in pH, temperature, or upon ligand-receptor interactions. merckmillipore.comrsc.org This transition is caused by a conformational change in the conjugated backbone. It is conceivable that this same conformational change could be engineered to trigger the release of an encapsulated drug. For instance, a drug delivery vehicle could be designed to be stable in the bloodstream but to release its payload in the acidic microenvironment of a tumor or within the lysosomes of a cell following endocytosis. rsc.org This approach would combine targeted delivery with on-demand drug release, representing a sophisticated strategy in advanced therapeutic design. researchgate.net
Biochemical and Metabolic Significance
In Vivo Metabolic Pathways and Metabolite Identification
There is currently no specific information available in scientific literature detailing the in vivo metabolic pathways of 5,7-dodecadiynedioic acid. Research on the metabolism of long-chain dicarboxylic acids, in general, suggests that they can be metabolized through peroxisomal β-oxidation. nih.gov This process breaks down the fatty acid chains into smaller units. However, the presence of the diyne (two triple bond) functionality in this compound introduces a unique structural feature that would likely influence its metabolic processing. The enzymatic machinery responsible for metabolizing this specific compound and the resultant metabolites have not been identified.
Table 1: Research Gaps in the Metabolic Pathways of this compound
| Research Area | Status |
|---|---|
| In Vivo Metabolic Pathway | Not Identified |
| Key Metabolizing Enzymes | Unknown |
| Identified Metabolites | None |
| Primary Organs of Metabolism | Not Determined |
Biological Activity and Biocompatibility Considerations in Material Design
The biological activity of this compound has not been characterized. Studies on derivatives of other dicarboxylic acids have shown a range of biological activities, but this cannot be directly extrapolated to this compound.
In the context of material design, the biocompatibility of polymers incorporating diacetylene-containing diacids has been a subject of interest. mdpi.com The diacetylene groups can be polymerized to form polydiacetylenes, which have unique optical and electronic properties. scielo.org.mxresearchgate.net The biocompatibility of such materials would be a critical factor for their use in biomedical applications. However, specific studies on the biocompatibility of materials derived from this compound are not available. General principles of biocompatibility testing would need to be applied to any new material developed using this compound.
Interactions with Biomolecules in Responsive Systems
There is no direct evidence regarding the interactions of this compound with biomolecules in responsive systems. The general principles of how fatty acids and dicarboxylic acids interact with proteins, such as binding to fatty acid-binding proteins (FABPs), are well-established. nih.govnih.govmdpi.com These interactions are typically driven by hydrophobic and electrostatic forces. khanacademy.org The unique rigid, linear structure of the diyne moiety in this compound could lead to specific binding affinities and interactions with proteins that differ from saturated or unsaturated dicarboxylic acids of similar chain length.
The incorporation of diacetylene-containing molecules into self-assembling systems, such as peptides, has been explored to create responsive materials. nih.gov These systems can respond to external stimuli, like UV light, leading to polymerization and a change in properties. While this suggests a potential application for this compound in the design of responsive biomaterials, specific research in this area is lacking.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations
Molecular Modeling of Self-Assembly Processes
Molecular modeling has proven to be an invaluable tool for understanding the complex self-assembly processes of diacetylenic acids like 5,7-dodecadiynedioic acid. These simulations can elucidate the driving forces behind molecular organization and predict the resulting supramolecular structures.
Molecular dynamics (MD) simulations, in particular, have been employed to study the behavior of diacetylene-containing monolayers. usna.edu These simulations track the movement of individual atoms over time, governed by a set of force field parameters that describe the potential energy of the system. By analyzing the trajectories of the molecules, researchers can gain insights into the formation of ordered structures. For instance, simulations have shown that both compression and shear forces can induce polymerization in diacetylene-containing monolayers, leading to cross-linking between the chains. usna.edu The positioning of the diacetylene moiety within the alkyl chain, often referred to as the spacer length, has been shown to influence the pattern of this cross-linking and the resulting frictional properties. usna.edu
A notable phenomenon observed in the self-assembly of long-chain carboxylic acids containing diacetylene units is the "odd-even" effect. This effect, which has been investigated using molecular dynamics simulations, relates the number of carbon atoms in the alkyl spacer to the morphology of the resulting self-assembled film. The simulations suggest that competing intermolecular interactions are modulated by the odd or even number of carbons in the chain, leading to different aggregation pathways and final structures.
| Simulation Parameter | Description | Representative Value/Output |
| Force Field | A set of parameters describing the potential energy of the system. | General Amber Force Field (GAFF), CHARMM |
| Ensemble | The statistical mechanical ensemble used to simulate the system's conditions. | NVT (Canonical), NPT (Isothermal-isobaric) |
| Temperature | The simulated temperature of the system. | 300 K |
| Pressure | The simulated pressure of the system (for NPT ensemble). | 1 atm |
| Simulation Time | The duration of the simulation. | 100 ns |
| Output Property | A property of the system calculated from the simulation trajectory. | Radial Distribution Function, Order Parameter |
Simulations of Polymerization Kinetics and Thermodynamics
Computational methods are also employed to investigate the kinetics and thermodynamics of the topochemical polymerization of diacetylenes. This solid-state reaction is highly dependent on the precise packing of the monomer units in the crystal lattice. ulsu.ru
The thermodynamics of diacetylene polymerization are characterized by a significant release of heat, indicating an exothermic process. nih.gov This is attributed to the formation of the highly conjugated polymer backbone. The heat of polymerization for diacetylenes in the solid state has been reported to be in the range of 128 ± 4 kJ mol⁻¹. nih.gov In contrast, liquid-state polymerization of some diacetylenes can exhibit a much higher reaction heat, around 360 ± 5 kJ mol⁻¹. nih.gov
Kinetic models for the solid-state polymerization of diacetylenes often reveal complex behavior. The reaction can exhibit an autocatalytic nature, with an initial induction period followed by a rapid acceleration of the polymerization rate. nih.gov Isoconversional kinetic analysis of calorimetric data is a common method to determine the activation energy of the polymerization process. For solid-state polymerization, the activation energy can vary significantly, suggesting a multi-step kinetic behavior. nih.gov In contrast, liquid-state polymerization may follow a simpler, zero-order reaction model with a nearly constant activation energy. nih.gov For one studied system, the activation energy for liquid-state polymerization was found to be around 106 ± 2 kJ mol⁻¹. nih.gov
The following interactive table provides a summary of typical thermodynamic and kinetic parameters for the polymerization of diacetylenic acids, based on general findings for this class of compounds. Please note that these values are illustrative and not specific to this compound.
| Parameter | Description | Illustrative Value |
| Enthalpy of Polymerization (ΔHp) | The heat released during the polymerization reaction. | -130 to -150 kJ/mol |
| Entropy of Polymerization (ΔSp) | The change in entropy during the polymerization reaction. | Negative (due to ordering) |
| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | 100 - 120 kJ/mol |
| Kinetic Model | The mathematical model describing the rate of polymerization. | Autocatalytic (solid-state), Zero-order (liquid-state) |
Design Principles for Functionalized Systems
Computational and theoretical investigations are instrumental in establishing design principles for creating functionalized systems based on this compound and other diacetylenes. By understanding the relationship between molecular structure and self-assembly/polymerization behavior, researchers can tailor the properties of the resulting materials for specific applications.
A key design principle is the control of intermolecular interactions to direct the self-assembly process. For diacetylenic acids, the carboxylic acid groups provide strong hydrogen bonding sites, which play a crucial role in the formation of ordered structures. The length of the alkyl chains and the position of the diacetylene unit also significantly impact the molecular packing. nih.gov
Functionalization of the diacetylene molecule with different end groups can be used to introduce specific properties. For example, attaching peptide segments can promote the formation of well-defined, hierarchically structured polymers through the self-assembly of β-sheet structures. nih.gov Similarly, incorporating glycolipid moieties can lead to the formation of photopolymerizable gels with potential applications as stimuli-responsive materials. acs.org Computational studies can help predict how different functional groups will influence the self-assembly and subsequent polymerization.
The design of functionalized systems also considers the requirements for topochemical polymerization. For the solid-state reaction to occur, the diacetylene monomers must be aligned in a specific geometry within the crystal lattice. ulsu.ruresearchgate.net Computational modeling can be used to predict the crystal packing of different functionalized diacetylenes and thus their potential for polymerization.
The following table summarizes key design principles for functionalized diacetylenic acid systems.
| Design Principle | Description | Example Application |
| Control of Intermolecular Forces | Utilizing non-covalent interactions like hydrogen bonding and van der Waals forces to direct self-assembly. | Formation of ordered monolayers and thin films. |
| Functional Group Modification | Attaching specific chemical groups to the diacetylene backbone to impart desired properties. | Creating biocompatible materials by adding peptide or glycolipid moieties. |
| Topochemical Polymerization Control | Designing molecules that crystallize in a reactive packing arrangement for solid-state polymerization. | Fabrication of highly ordered, conjugated polymer films for electronic applications. |
| Hierarchical Structuring | Using self-assembly to create complex, multi-level structures from functionalized monomers. | Development of advanced materials with tailored mechanical and optical properties. |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of research on 5,7-dodecadiynedioic acid primarily centers on its role as a monomer for the synthesis of functional polydiacetylenes (PDAs). These polymers are of significant interest due to their unique chromogenic properties, transitioning between blue and red phases in response to external stimuli. A notable area of investigation involves the conjugation of this compound with other molecules, such as peptides, to create sophisticated, stimuli-responsive materials.
One key study details the synthesis of a peptide-diacetylene hybrid where this compound was conjugated to an amphiphilic pentapeptide (Leu-Lys-Leu-Lys-Leu). acs.org This research demonstrated that the resulting hybrid molecule could form a stable Langmuir monolayer at the air-water interface, with the peptide segments adopting a β-sheet conformation. acs.org Upon photopolymerization, these organized monolayers form polydiacetylene, which exhibits thermochromic behavior—a change in color in response to temperature variations. acs.org The colorimetric response (CR) of these materials can be quantified using UV-vis spectroscopy by measuring the relative absorbance of the blue and red phases. acs.org
The investigation into such hybrid materials indicates a research focus on creating highly organized supramolecular structures. The self-assembly of the this compound moiety is guided by the peptide component, which pre-organizes the diacetylene units into a suitable geometry for topochemical polymerization. This approach allows for the development of smart materials where the responsiveness of the polydiacetylene backbone is influenced and controlled by the properties of the conjugated biomolecule.
Emerging Challenges and Opportunities
The development of materials based on this compound presents both challenges and significant opportunities, particularly in the realm of sensor technology and smart materials.
Challenges:
Control over Polymerization: Achieving precise control over the topochemical polymerization process is essential for obtaining polydiacetylenes with desired properties. Factors such as the packing of the monomers, UV irradiation conditions, and the surrounding environment can all affect the degree of polymerization and the resulting polymer's characteristics.
Stability and Reversibility: While the stimuli-induced color change of PDAs is a key feature, ensuring the long-term stability and, where desired, the reversibility of this transition remains a challenge. For many sensing applications, a reversible colorimetric response is highly desirable.
Understanding Structure-Property Relationships: A deeper understanding of how the molecular structure of this compound derivatives influences the self-assembly and the properties of the final polydiacetylene is needed. This includes the effects of alkyl chain length and the nature of the terminal functional groups.
Opportunities:
Tailored Sensor Development: The ability to functionalize the carboxylic acid groups at both ends of the molecule offers a significant opportunity to create highly specific sensors. By attaching recognition elements (e.g., peptides, nucleic acids, or small molecules), sensors can be designed to detect a wide range of analytes. nih.gov
Advanced Chromogenic Materials: There is an opportunity to explore the response of this compound-based PDAs to a wider array of stimuli beyond temperature, such as pH, mechanical stress, and specific ions. nih.gov This could lead to the development of novel materials for applications in areas like diagnostics, smart coatings, and anti-counterfeiting.
Bio-inspired Materials: Conjugating this compound with biomolecules opens the door to creating advanced bio-inspired materials that mimic biological functions, such as molecular recognition and self-assembly. acs.orgnih.gov
Prospective Areas for Interdisciplinary Research
The unique properties of this compound position it as a valuable platform for interdisciplinary research, bridging chemistry, materials science, biology, and engineering.
Materials Science and Organic Chemistry: Collaborative research in these fields can lead to the design and synthesis of novel this compound derivatives with precisely tuned properties. Organic chemists can develop new synthetic methodologies, while materials scientists can investigate the self-assembly behavior and the optical and electronic properties of the resulting polydiacetylenes. This could involve creating co-assemblies with other molecules, such as metal ions, to achieve unique colorimetric responses. nih.gov
Biomedical Engineering and Biotechnology: The conjugation of this compound with biologically active molecules presents a significant opportunity for developing new biomedical technologies. Research could focus on creating PDA-based biosensors for disease diagnostics, platforms for studying protein-ligand interactions, and smart materials for drug delivery that release their payload in response to a specific biological trigger. The biocompatibility and functionalization of these materials would be a key area of investigation. nih.gov
Environmental Science and Engineering: An emerging area of research is the application of polydiacetylene-based sensors for environmental monitoring. Interdisciplinary efforts could focus on developing robust and sensitive sensors for the detection of pollutants, such as heavy metal ions or volatile organic compounds. The development of these sensors would require expertise in polymer chemistry, environmental science, and device engineering.
The following table summarizes key research findings and potential applications for materials derived from diacetylene dicarboxylic acids, including this compound.
| Monomer Class | Derivative/System | Key Research Finding | Potential Application |
| This compound | Peptide-diacetylene hybrid | Forms stable, ordered Langmuir monolayers that can be photopolymerized. acs.org | Thermochromic sensors, smart surfaces. |
| 10,12-Tricosadiynoic acid (TCDA) | Co-assembly with NaOH | Exhibits an unusual red-to-blue color transition in response to HCl. nih.gov | Acid-responsive sensors for solution and gas phases. nih.gov |
| Diacetylene Carboxylic Acids (General) | Conjugation with biomolecules (e.g., carbohydrates, proteins) | Allows for specific molecular recognition, leading to a colorimetric response. nih.gov | Biosensors for toxins, pathogens, and other biomolecules. nih.gov |
Q & A
Q. What statistical methods are appropriate for analyzing non-linear responses in this compound-based assays?
- Methodological Answer : Use generalized additive models (GAMs) to fit non-linear chromatic trends. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for intra-array correlations .
Safety & Compliance
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Despite limited direct data, analog compounds (e.g., pentadecanedioic acid) suggest:
- Ventilation : Use fume hoods for synthesis steps.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in flame-resistant cabinets away from oxidizers .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
